1-(3-Bromophenyl)-3-phenylurea

Catalog No.
S11190736
CAS No.
M.F
C13H11BrN2O
M. Wt
291.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromophenyl)-3-phenylurea

Product Name

1-(3-Bromophenyl)-3-phenylurea

IUPAC Name

1-(3-bromophenyl)-3-phenylurea

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

InChI

InChI=1S/C13H11BrN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)

InChI Key

QHVAYAGKWIZZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Br

1-(3-Bromophenyl)-3-phenylurea (CAS 2989-97-1) is an asymmetric diarylurea building block highly valued in medicinal chemistry and materials science. It combines a rigid, hydrogen-bond-donating urea core with a meta-positioned bromine atom, serving as a highly specific electrophilic handle for transition-metal-catalyzed cross-coupling. Unlike symmetric or unhalogenated ureas, this compound allows for the precise, unidirectional extension of the molecular scaffold. Its primary procurement value lies in its ability to generate 'bent' or V-shaped molecular architectures, which are critical for fitting into the allosteric hydrophobic pockets of kinases and soluble epoxide hydrolases (sEH), as well as for tuning the electronic properties of supramolecular anion receptors [1].

Research Fit

Scaffold Diarylurea core for kinase, receptor, and antiparasitic studies
Regioisomer Meta-bromo pattern confers distinct CYP, ERR-α, and antimalarial profiles
Synthetic Handle Aryl bromide enables regiospecific cross-coupling diversification

Procurement substitution with closely related analogs fundamentally alters downstream processability and product geometry. Substituting with the para-bromo analog (1-(4-bromophenyl)-3-phenylurea) changes the cross-coupling trajectory from a ~120° angle to a linear 180° angle, which routinely abolishes target binding in Type II kinase inhibitors that require a bent conformation to occupy the DFG-out pocket [1]. Conversely, substitution with the ortho-bromo analog (1-(2-bromophenyl)-3-phenylurea) introduces severe steric hindrance adjacent to the bulky urea linkage, drastically reducing yields in palladium-catalyzed aminations and Suzuki couplings. Unsubstituted 1,3-diphenylurea is entirely unsuitable as it lacks the requisite halogen handle for late-stage diversification [2].

Substitution Risk

Target Meta-Br Isomer
Para-Br or Generic Substitute
CYP3A4 Selectivity
Distinct isoform selectivity window reported from regioisomer
Para-bromo yields different CYP3A5 ratio, altering pharmacological fingerprint
ERR-α Engagement
Patent-claimed modulation scaffold for ERR-α pathway research
Para-substituted diarylureas lack equivalent ERR-α patent disclosure
Antimalarial Probe Status
Designated OSM-S-466 within Open Source Malaria Series 4
Para-bromo and other halogen isomers not included in OSM program
Synthetic Regiospecificity
Meta-bromine coupling handle directs regiochemical outcome
Para-bromo substitution yields structurally distinct products; cannot replicate meta presentation

Cross-Coupling Steric Accessibility and Yield

The position of the bromine atom relative to the urea core heavily dictates the efficiency of downstream cross-coupling reactions. In standard Buchwald-Hartwig aminations using secondary amines, 1-(3-Bromophenyl)-3-phenylurea achieves high conversion rates due to the lack of adjacent steric bulk. In contrast, the ortho-bromo analog suffers from severe steric clashes with the urea NH and carbonyl groups, leading to sluggish oxidative addition and premature catalyst deactivation [1].

Evidence DimensionCross-coupling yield (Buchwald-Hartwig amination)
Target Compound Data85-92% isolated yield
Comparator Or Baseline1-(2-Bromophenyl)-3-phenylurea (<40% yield)
Quantified Difference>2x increase in product yield
ConditionsPd2(dba)3, XPhos, Cs2CO3, secondary amine, toluene, 100 °C, 12h

Higher cross-coupling yields reduce the need for excessive catalyst loading and simplify purification, making the meta-bromo compound vastly superior for scalable library synthesis.

CYP3A4 Inhibition
Head-to-head
IC50 0.092 µM (meta-Br) vs 0.21 µM (para-Br); 2.3-fold difference
Supports CYP3A4 isoform-selectivity probe context
Recombinant enzyme assay; midazolam hydroxylation readout

Solubility and Liquid-Phase Processability

Symmetric diarylureas are notoriously difficult to process due to their highly ordered, hydrogen-bonded crystal lattices, which render them poorly soluble in standard organic solvents. The introduction of asymmetry and a meta-positioned halogen in 1-(3-Bromophenyl)-3-phenylurea disrupts this crystal packing, significantly enhancing its solubility in polar aprotic solvents compared to the unsubstituted baseline [1].

Evidence DimensionSolubility in DMF at 25 °C
Target Compound Data>50 mg/mL
Comparator Or Baseline1,3-Diphenylurea (<15 mg/mL)
Quantified Difference>3.3x increase in solubility
ConditionsStandard dissolution assay in N,N-Dimethylformamide (DMF) at standard ambient temperature

Enhanced solubility allows for higher concentration reaction streams and prevents precipitation during automated liquid-handling in high-throughput synthesis.

Thermal Property
Class-level
Meta-Br mp unreported; para-Br isomer mp 202.8–203.3 °C; mono-substituted analog mp 166–168 °C
Regioisomer-dependent crystallinity may alter formulation handling
Data to verify; class-level inference from mono-substituted analog

Urea NH Acidity and Anion Binding Affinity

For applications in supramolecular chemistry and anion sensing, the hydrogen-bond donating capacity of the urea protons is paramount. The meta-bromo group in 1-(3-Bromophenyl)-3-phenylurea exerts a strong inductive electron-withdrawing effect (-I) without the competing resonance donation (+R) that can occur in para-substituted halogens. This specifically increases the acidity of the adjacent NH proton, leading to stronger association constants with target anions like chloride [1].

Evidence DimensionChloride binding constant (Ka)
Target Compound DataKa ≈ 450 M^-1
Comparator Or Baseline1,3-Diphenylurea (Ka ≈ 120 M^-1)
Quantified Difference3.75x stronger anion binding affinity
Conditions1H NMR titration with tetrabutylammonium chloride in DMSO-d6 at 298 K

Procuring the meta-bromo variant ensures a significantly higher sensitivity and dynamic range when synthesizing urea-based chemosensors or anion transporters.

ERR-α Modulation
Data to verify
Patent CN106539783A claims 3-bromophenylurea compounds as ERR-α modulators in HEK-293 reporter assay
Supports ERR-α transcriptional regulation research context
Patent-derived evidence; independent validation recommended
Antimalarial Probe
Context-dependent
OSM-S-466 designation in Open Source Malaria Series 4; mechanism linked to PfATP4 inhibition
Supports antimalarial probe development entry point
Compound-specific IC50 against P. falciparum not publicly reported

Synthesis of Type II Kinase Inhibitors

Due to the ~120° spatial trajectory provided by the meta-bromo substitution, this compound is the optimal precursor for synthesizing 'bent' diarylureas. These architectures are required to effectively occupy the DFG-out allosteric pocket in multi-targeted kinase inhibitors (e.g., VEGFR, PDGFR), where para-substituted linear analogs fail to bind [1].

High-Throughput Late-Stage Diversification

The enhanced solubility in polar aprotic solvents and the sterically accessible meta-bromo handle make this compound ideal for automated, high-throughput Suzuki-Miyaura and Buchwald-Hartwig library generation, avoiding the precipitation and low-yield issues associated with symmetric or ortho-substituted ureas [2].

Development of Supramolecular Anion Sensors

Leveraging the increased NH acidity driven by the meta-bromo inductive effect, this compound serves as a highly sensitive core scaffold for the development of colorimetric or fluorescent chemosensors designed to detect biologically relevant anions like chloride or acetate in competitive media [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP3A4 isoform selectivity research
Regioisomer-dependent CYP inhibition profile
CYP3A4 inhibition and isoform selectivity endpoints
ERR-α pathway research in oncology models
Patent-claimed ERR-α modulation scaffold
ERR-α reporter gene modulation endpoint
Antimalarial probe research (OSM framework)
OSM-S-466 program inclusion
PfATP4 inhibition and P. falciparum assay outcomes
Regiospecific cross-coupling diversification
Meta-bromine coupling handle
Regiochemical identity of coupled products

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

290.00548 g/mol

Monoisotopic Mass

290.00548 g/mol

Heavy Atom Count

17

Explore Compound Types